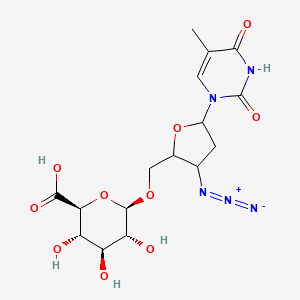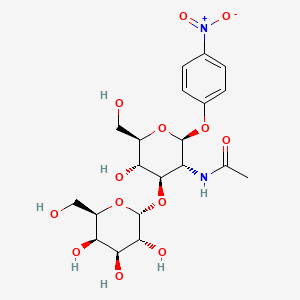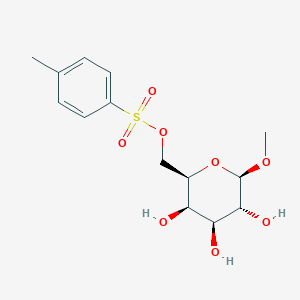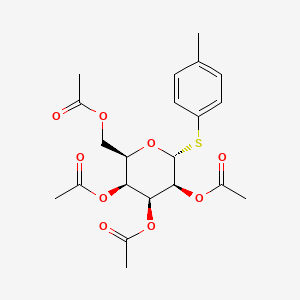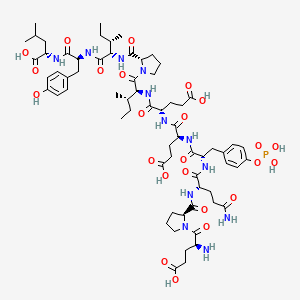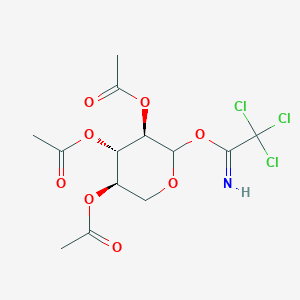
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.63 g/mol . It is a derivative of xylopyranose, a sugar molecule, and is commonly used in organic synthesis, particularly in glycosylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .
Common Reagents and Conditions
Glycosylation Reactions: Typically involve the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.
Substitution Reactions: Common nucleophiles include alcohols, thiols, and amines, often under mild acidic or basic conditions.
Major Products
The major products of these reactions are glycosides, where the xylopyranosyl moiety is linked to another molecule via a glycosidic bond. The specific product depends on the nucleophile used in the reaction .
Wissenschaftliche Forschungsanwendungen
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: Used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Drug Development: Plays a role in the synthesis of antiviral and anticancer agents by facilitating the formation of glycosidic bonds.
Biological Studies: Used in the study of glycosylation processes and the role of carbohydrates in biological systems.
Wirkmechanismus
The mechanism of action of 2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the xylopyranosyl moiety to a nucleophile. This process is typically catalyzed by a Lewis acid, which activates the trichloroacetimidate group, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide: Another glycosyl donor used in similar glycosylation reactions.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide: Used in click chemistry for the synthesis of glycosides.
Uniqueness
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity in glycosylation reactions. The trichloroacetimidate group provides a stable yet reactive intermediate that facilitates efficient glycosyl transfer, making it a preferred choice in synthetic carbohydrate chemistry .
Eigenschaften
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-GZBOUJLJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
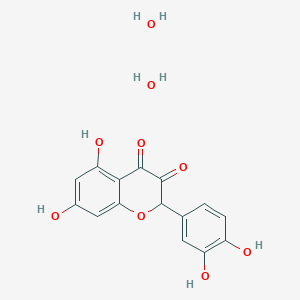
![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)
